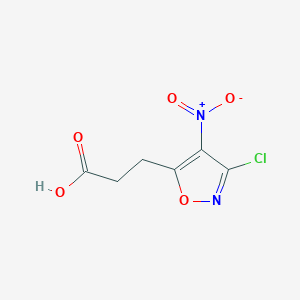

3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid

Description

3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid is a nitro-substituted isoxazole derivative with a propanoic acid side chain. The compound features a heterocyclic isoxazole core substituted with a chlorine atom at position 3 and a nitro group at position 2.

Properties

IUPAC Name |

3-(3-chloro-4-nitro-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O5/c7-6-5(9(12)13)3(14-8-6)1-2-4(10)11/h1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUOTKIGDTVRCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=C(C(=NO1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as copper (I) or ruthenium (II), can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(3-Amino-4-chloroisoxazol-5-yl)propanoic acid, while substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can also participate in binding interactions, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Chlorinated Phenylpropanoic Acid Derivatives (Marine Antimicrobial Agents)

Example Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1)

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (3)

Structural Differences :

- Core Structure : The marine-derived compounds (1, 3) feature a phenyl ring substituted with chlorine and hydroxyl groups, whereas the target compound contains a nitroisoxazole ring .

Table 1: Structural and Functional Comparison

Herbicidal Propanoic Acid Derivatives

Example Compounds :

- Haloxyfop: 2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid

- Fluazifop: 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid

Structural Differences :

- Backbone: Haloxyfop and fluazifop have a phenoxypropanoic acid structure with pyridinyl substituents, whereas the target compound lacks the phenoxy linkage.

- Electrophilic Groups : Haloxyfop’s trifluoromethyl and chloro groups enhance lipid solubility, favoring herbicidal action. The target compound’s nitro group may confer similar electrophilic reactivity but with distinct target specificity .

Mechanistic Insights :

3-(Methylthio)propanoic Acid Esters (Aroma Compounds)

Example Compounds :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Structural Differences :

- Functional Groups: These esters contain a methylthio (-SCH₃) group instead of the nitroisoxazole ring. The sulfur atom contributes to volatile aroma profiles in pineapples, unlike the non-volatile, polar target compound .

Notes

- Comparisons are inferred from structurally related compounds.

- Data on the target compound’s physicochemical properties (e.g., pKa, logP) and bioactivity are critical for further validation.

- References to marine-derived chlorinated phenylpropanoic acids and herbicidal pyridinylpropanoic acids highlight the diversity of propanoic acid derivatives in drug discovery.

Biological Activity

3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid (CAS Number: 1035843-19-6) is a compound that has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₆H₅ClN₂O₅

- Molar Mass : 220.57 g/mol

- Hazard Class : Irritant

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory processes and interact with specific enzymatic pathways. The compound's structure allows it to act as a bioisostere, potentially influencing the pharmacodynamics and pharmacokinetics of related compounds.

Inhibition of Inflammatory Pathways

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory responses .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its analogs:

Case Studies

- Anti-inflammatory Effects : In a study evaluating various compounds for their anti-inflammatory properties, this compound demonstrated notable efficacy in reducing edema and cytokine levels in animal models. The results indicated an anti-inflammatory activity comparable to traditional NSAIDs .

- Toxicological Profile : A comprehensive toxicity assessment revealed that this compound exhibited a favorable safety profile, belonging to lower toxicity classes (III–VI), suggesting minimal risk for hepatotoxicity or carcinogenicity when used within therapeutic ranges .

Research Findings

Recent investigations into the pharmacological potential of this compound have highlighted its role as a promising candidate for further development in treating inflammatory diseases. The compound's ability to modulate key inflammatory markers positions it as a valuable addition to the arsenal against conditions such as rheumatoid arthritis and other chronic inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.